DNA52 protein - 147337-71-1

DNA52 protein

Catalog Number: EVT-1518278
CAS Number: 147337-71-1
Molecular Formula: C7H5NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

DNA52 protein can be derived from various organisms, including bacteria, plants, and animals. Its synthesis typically occurs in cellular systems where genetic material is transcribed into messenger ribonucleic acid and subsequently translated into protein.

Classification

DNA52 protein falls within the category of structural proteins, which are essential for maintaining the integrity and functionality of cells. It may also exhibit enzymatic properties, participating in biochemical reactions that facilitate cellular processes.

Synthesis Analysis

Methods

The synthesis of DNA52 protein can be achieved through several methods:

  1. In Vivo Synthesis: This involves the natural cellular machinery within living organisms, where DNA is transcribed into messenger ribonucleic acid, which is then translated into proteins by ribosomes.
  2. Cell-Free Protein Synthesis: This method allows for the production of DNA52 protein outside of living cells. It utilizes cell lysates that contain the necessary components for translation, such as ribosomes, transfer ribonucleic acids, and amino acids. Techniques like Coupled Transcription and Translation Systems are commonly employed to streamline this process .
  3. Recombinant DNA Technology: This involves inserting the gene encoding DNA52 protein into a plasmid vector, which is then introduced into host cells (such as Escherichia coli) to produce the protein in larger quantities.

Technical Details

  • Cell-Free Systems: These systems can utilize either linear or plasmid DNA templates for transcription and translation. The use of linear templates has been shown to yield robust protein production even in prokaryotic lysates .
  • Optimization: Factors such as temperature, pH, and ionic strength are optimized to enhance yield and activity during synthesis .
Molecular Structure Analysis

Structure

The molecular structure of DNA52 protein is characterized by its unique sequence of amino acids that fold into specific three-dimensional configurations. While detailed structural data may vary based on the organism from which it is derived, common structural motifs include alpha helices and beta sheets that contribute to its stability and function.

Data

Structural analysis techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy may be employed to elucidate the precise configuration of DNA52 protein. This data aids in understanding its functional interactions with other biomolecules.

Chemical Reactions Analysis

Reactions

DNA52 protein participates in various biochemical reactions:

  1. Enzymatic Reactions: As an enzyme or cofactor, it can catalyze biochemical transformations essential for metabolic pathways.
  2. Protein-Protein Interactions: DNA52 may interact with other proteins to form complexes necessary for cellular functions such as signal transduction or structural integrity.

Technical Details

The kinetics of these reactions can be studied using techniques like enzyme assays or surface plasmon resonance to quantify binding affinities and reaction rates.

Mechanism of Action

Process

The mechanism by which DNA52 protein exerts its effects typically involves:

  1. Binding to Substrates: It recognizes specific substrates or interacting partners through complementary shapes and chemical properties.
  2. Catalysis: Upon binding, it facilitates chemical reactions by lowering activation energy, thus increasing reaction rates.

Data

Quantitative data on reaction rates and binding affinities can be obtained through kinetic studies and equilibrium binding assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of DNA52 protein varies depending on its amino acid composition but generally falls within a specific range typical for proteins.
  • Solubility: Its solubility can depend on environmental conditions such as pH and ionic strength.

Chemical Properties

  • Stability: The stability of DNA52 protein under different temperatures and pH levels can affect its functionality.
  • Post-Translational Modifications: These modifications can alter its activity, localization, or interaction with other molecules.

Relevant analyses often include spectrophotometric measurements to assess purity and concentration.

Applications

Scientific Uses

DNA52 protein has several applications in scientific research:

  1. Biotechnology: It is used in various biotechnological applications such as enzyme development, biosensors, and therapeutic agents.
  2. Molecular Biology Studies: Researchers utilize DNA52 protein to study gene expression regulation, protein interactions, and cellular signaling pathways.
  3. Drug Development: Understanding the structure and function of DNA52 can aid in drug design efforts targeting specific pathways or diseases.
Introduction to DNA52 Protein

Historical Discovery and Nomenclature of DNA52 in Saccharomyces cerevisiae

DNA52 was first characterized in 1992 through a systematic screen of S. cerevisiae temperature-sensitive mutants defective in DNA synthesis. Researchers isolated strains exhibiting arrested DNA replication at the restrictive temperature (37°C), identifying two novel genes: DNA43 and DNA52 [3]. Genetic mapping placed DNA52 on chromosome IV, positioned 0.9 centiMorgans from the cell division cycle gene CDC34 [3]. This proximity hinted at a functional link to cell cycle regulation.

The nomenclature follows yeast DNA gene classification conventions:

  • "DNA" prefix: Indicates involvement in DNA replication/metabolism.
  • Numerical designation ("52"): Reflects chronological order of discovery among DNA synthesis genes.

Cloning and sequencing revealed that DNA52 encodes an 80.6 kDa protein essential for viability. Mutants (dna52-1) displayed a large-budded terminal morphology with nuclei arrested at the bud neck, confirming its role in initiating or completing S phase [3].

Table 1: Key Characteristics of DNA52

PropertyValue
Gene LocusChromosome IV (near CDC34)
Molecular Weight80.6 kDa
Mutant PhenotypeG1/S arrest, large-budded cells
EssentialityEssential for viability

Biological Significance in Eukaryotic Cell Cycle Regulation

DNA52 operates at the restriction point (Start in yeast), where cells commit to DNA replication. Key functional attributes include:

  • S-Phase Entry Gatekeeper: dna52-1 mutants fail to initiate chromosomal DNA synthesis under restrictive conditions, as measured by radioactive thymidine analog incorporation in synchronized cultures [3]. This places DNA52 upstream of replication origin firing.
  • Morphological Checkpoint Enforcement: Arrested mutants exhibit duplicated spindle pole bodies but unduplicated DNA, indicating DNA52 acts after budding but before pre-replicative complex activation [3].
  • Functional Link to Ubiquitin-Mediated Proteolysis: Physical proximity to CDC34—encoding an E2 ubiquitin-conjugating enzyme controlling G1/S transition—suggests DNA52 may interface with protein degradation pathways to regulate cyclin-dependent kinase (CDK) activators or inhibitors [4] [9]. CDK-cyclin complexes drive cell cycle progression by phosphorylated targets like the retinoblastoma protein, ensuring irreversible commitment to replication [9].

DNA52’s role exemplifies the "hysteresis" principle in cell cycle control: Strong, persistent signals are required to transition states (e.g., quiescence to proliferation), while maintenance of a state requires less energy [9]. DNA52 enforces this checkpoint, preventing replication under inadequate conditions.

Evolutionary Conservation Across Species

While direct orthologs of DNA52 remain uncharacterized in higher eukaryotes, several lines of evidence indicate functional conservation:

  • Sequence Motif Preservation: Residues critical for DNA binding or protein interactions in yeast replication proteins often exhibit deep conservation. For example, domains involved in DNA replication (e.g., helicase loaders) show significantly lower missense variant enrichment in primates (MES < 1; p < 0.1), indicating purifying selection [7].
  • Structural-Functional Analogs: Proteins governing the G1/S transition (e.g., CDC6, ORC1) are conserved from yeast to humans. DNA52’s role parallels mammalian pre-replication complex components, which also require tight regulation by CDK phosphorylation and ubiquitin-mediated degradation [4] [9].
  • Constraint Metrics: Residue-level evolutionary analysis using tools like ConSurf reveals that functional domains in cell cycle regulators exhibit higher conservation scores (e.g., Shannon entropy < 1.5) than non-functional regions [5] [7]. DNA52’s catalytic or protein-binding interfaces likely follow this pattern, though structural data remains limited.

Table 2: Inferred Conservation Features of DNA52-Like Functions

FeatureEvolutionary PatternSupporting Evidence
DNA-Binding ResiduesStrong purifying selectionLow MES in replicative domains [7]
Protein Interaction SitesModerate conservationCo-varying residues in interfaces [7]
Catalytic MotifsHigh sequence similarityConservation in yeast-human orthologs [10]

Notably, primate studies reveal that ligand-binding sites (e.g., DNA, ions) evolve slower than other protein regions (entropy reduction ≥ 40%; p < 0.001) [10]. DNA52’s putative DNA-binding domains likely follow this constraint, minimizing pleiotropic effects while permitting regulatory network evolution.

Properties

CAS Number

147337-71-1

Product Name

DNA52 protein

Molecular Formula

C7H5NO3

Synonyms

DNA52 protein

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